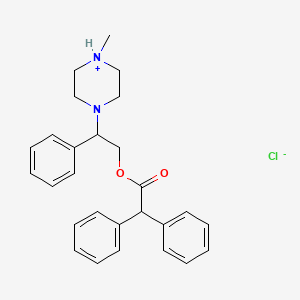

Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride

CAS No.: 102585-50-2

Cat. No.: VC18421223

Molecular Formula: C27H31ClN2O2

Molecular Weight: 451.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102585-50-2 |

|---|---|

| Molecular Formula | C27H31ClN2O2 |

| Molecular Weight | 451.0 g/mol |

| IUPAC Name | [2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;chloride |

| Standard InChI | InChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H |

| Standard InChI Key | FNXCLQJRWQGPPM-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+]1CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Identifiers

The compound is systematically named [2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate chloride, reflecting its esterified diphenylacetic acid backbone and the protonated 4-methylpiperazine group . Key identifiers include:

The hydrochloride salt enhances solubility, a critical feature for pharmaceutical formulations .

Computed Physicochemical Properties

PubChem’s computational data provides insights into the compound’s behavior :

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | Indicates one site for hydrogen bonding (HCl) |

| Hydrogen Bond Acceptor Count | 4 | Reflects oxygen and nitrogen lone pairs |

| Rotatable Bond Count | 8 | Suggests conformational flexibility |

| Topological Polar Surface Area | 34 Ų | Predicts moderate membrane permeability |

| Heavy Atom Count | 32 | Correlates with molecular complexity |

The compound’s Topological Polar Surface Area (TPSA) of 34 Ų places it within the range of orally bioavailable drugs, though its high molecular weight (451.0 g/mol) may limit passive diffusion .

Stereochemical and Structural Features

The molecule contains one undefined stereocenter, introducing potential for enantiomeric diversity . The piperazine ring adopts a chair conformation, while the diphenylacetic ester group introduces steric bulk, likely influencing receptor binding interactions.

Synthesis and Derivative Chemistry

General Synthetic Route

The synthesis involves esterification of diphenylacetic acid with a phenethyl alcohol derivative bearing a 4-methylpiperazine group, followed by hydrochloride salt formation. A representative pathway includes:

-

Esterification: Reacting diphenylacetic acid with 2-(4-methylpiperazin-1-yl)-2-phenylethanol in the presence of a coupling agent (e.g., DCC).

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Optimized Esterification Protocols

Recent advances in esterification, such as those reported for structurally similar compounds, employ KCO-mediated alkylation with iodomethane in acetone . For example, methyl 2,2-diphenylpent-4-enoate was synthesized in 97% yield using this method . Adapting these conditions could streamline the production of the target compound:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotonation | KCO, acetone | Activates carboxylate nucleophile |

| Alkylation | CHI, 18 h, room temperature | Forms ester bond |

| Workup | HO, EtOAc extraction | Isolates product |

This method avoids harsh acids, improving functional group tolerance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume